4-(3-Chlorophenyl)-2,5-dimethylthiazole
Overview
Description
Scientific Research Applications
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Scientific Field: Organic Synthesis
- Application: The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
- Method: This compound is obtained via a three-step protocol .
- Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
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Scientific Field: Pharmacology
- Application: A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are structurally similar to the compound you mentioned, are synthesized as potential anticonvulsant and analgesic agents .
- Method: The compounds are evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results: The most active substance-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
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Scientific Field: Nonlinear Optics
- Application: The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, which shares some structural similarities with the compound you mentioned, is studied for its potential applications in nonlinear optics .
- Method: Second and third harmonic generation studies are conducted at five different characteristic wavelengths .
- Results: The static and dynamic polarizability are found to be many-fold higher than that of urea .
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Scientific Field: Organic Chemistry
- Application: 4-Chlorophenol, which shares some structural similarities with the compound you mentioned, is used in the preparation of various pharmaceuticals and pesticides .
- Method: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results: The product’s structure is assigned by various spectroscopic techniques .
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Scientific Field: Analytical Chemistry
- Application: A novel selective chemosensor (4-[{[4-(3-Chlorophenyl)-1,3-Thiazol-2-yl]Hydrazono}Methyl]phenyl4-methylBenzene Sulfonate (CTHMBS) was developed for the colorimetric detection of Ni(II) in aqueous medium .
- Method: The presence of Ni(II) led to a distinct naked-eye color change from yellow to reddish-brown in aqueous solution .
- Results: The detection limit of CTHMBS for Ni(II) was 11.87 µM, and the sensing ability of CTHMBS for Ni(II) was successfully carried out in real water samples .
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Scientific Field: Organic Synthesis
- Application: The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
- Method: This compound is obtained via a three-step protocol .
- Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
-
Scientific Field: Organic Chemistry
- Application: 4-Chlorophenol, which shares some structural similarities with the compound you mentioned, is used in the preparation of various pharmaceuticals and pesticides .
- Method: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results: The product’s structure is assigned by various spectroscopic techniques .
-
Scientific Field: Analytical Chemistry
- Application: A novel selective chemosensor (4-[{[4-(3-Chlorophenyl)-1,3-Thiazol-2-yl]Hydrazono}Methyl]phenyl4-methylBenzene Sulfonate (CTHMBS) was developed for the colorimetric detection of Ni(II) in aqueous medium .
- Method: The presence of Ni(II) led to a distinct naked-eye color change from yellow to reddish-brown in aqueous solution .
- Results: The detection limit of CTHMBS for Ni(II) was 11.87 µM, and the sensing ability of CTHMBS for Ni(II) was successfully carried out in real water samples .
-
Scientific Field: Organic Synthesis
- Application: The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
- Method: This compound is obtained via a three-step protocol .
- Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
-
Scientific Field: Organic Chemistry
- Application: Thiophene-based analogs, which share some structural similarities with the compound you mentioned, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Method: The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
- Results: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
-
Scientific Field: Nonlinear Optics
- Application: The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Method: The static and dynamic polarizability are found to be many-fold higher than that of urea .
- Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
properties
IUPAC Name |
4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNPFPQIPWFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653876 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-2,5-dimethylthiazole | |
CAS RN |
881384-80-1 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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